molecular formula C16H25NO2 B590724 Ethyl 4-[(heptan-2-yl)amino]benzoate CAS No. 132666-33-2

Ethyl 4-[(heptan-2-yl)amino]benzoate

Cat. No. B590724
M. Wt: 263.381
InChI Key: VHJRKVFOFWAVRF-UHFFFAOYSA-N
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Description

Ethyl 4-[(heptan-2-yl)amino]benzoate is a chemical compound . It’s also known as Ethyl p-aminobenzoate or Et-PABA . Its linear formula is H2NC6H4CO2C2H5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Tetracaine and pramocaine were used as the lead compounds to design benzoate compounds. The target molecule was designed using the combination principle and was modified by bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-aminobenzoate, a similar compound, have been reported . It is a solid with a melting point of 88-90°C (lit.) .

Safety And Hazards

Ethyl 4-aminobenzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

While specific future directions for Ethyl 4-[(heptan-2-yl)amino]benzoate are not mentioned, similar compounds have been studied for their potential in electro-optical applications . A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), was synthesized and its nonlinear optical (NLO) properties were studied .

properties

IUPAC Name

ethyl 4-(heptan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-7-8-13(3)17-15-11-9-14(10-12-15)16(18)19-5-2/h9-13,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJRKVFOFWAVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655833
Record name Ethyl 4-[(heptan-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(heptan-2-yl)amino]benzoate

CAS RN

132666-33-2
Record name Ethyl 4-[(heptan-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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